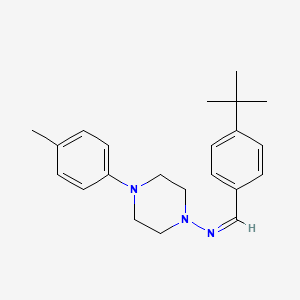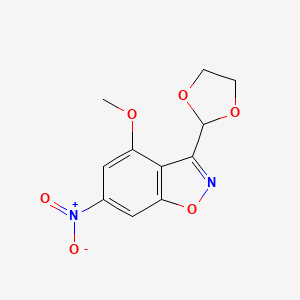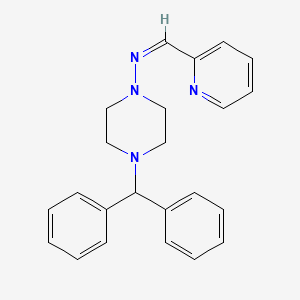
N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine, also known as TBBPA, is a widely used flame retardant in various industries. It is a white crystalline powder that is soluble in organic solvents and has a melting point of approximately 180°C. TBBPA has been extensively studied for its chemical properties, synthesis methods, and its application in scientific research.
Mecanismo De Acción
The mechanism of action of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine is not fully understood, but it is believed to involve the modulation of ion channels and receptors. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to interact with the GABA(A) receptor, which is involved in the regulation of neuronal excitability. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has also been shown to modulate the activity of voltage-gated sodium channels, which are important for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels and receptors, as well as the regulation of gene expression. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine in lab experiments is its high yield and low cost. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine is also stable under a wide range of conditions, making it easy to handle and store. However, N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been shown to have toxic effects on some organisms, including fish and mammals, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the potential therapeutic applications of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine, particularly in the treatment of inflammatory and oxidative stress-related diseases. Finally, further studies are needed to fully understand the mechanism of action of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine and its effects on different physiological systems.
Métodos De Síntesis
The synthesis of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine involves a condensation reaction between 4-tert-butylbenzaldehyde and 4-methylphenylpiperazine in the presence of an acid catalyst. The reaction is carried out under reflux conditions and the product is purified by recrystallization. The yield of N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine is typically high, making it a cost-effective flame retardant.
Aplicaciones Científicas De Investigación
N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has been widely used in scientific research as a tool to study various biochemical and physiological processes. It has been shown to modulate the activity of ion channels, enzymes, and receptors, making it an important tool in drug discovery and development. N-(4-tert-butylbenzylidene)-4-(4-methylphenyl)-1-piperazinamine has also been used in the study of neuronal excitability and synaptic transmission, as well as the regulation of gene expression.
Propiedades
IUPAC Name |
(Z)-1-(4-tert-butylphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-18-5-11-21(12-6-18)24-13-15-25(16-14-24)23-17-19-7-9-20(10-8-19)22(2,3)4/h5-12,17H,13-16H2,1-4H3/b23-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMVYNCROCCQKOP-QJOMJCCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)N=CC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)/N=C\C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(4-tert-butylphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-cyano-6-methyl-4-(2-thienyl)-2-pyridinyl]thio}-N,N-diethylacetamide](/img/structure/B5917016.png)

![N,N-diethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5917021.png)
![9-(4-morpholinylmethyl)-1-phenyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B5917028.png)
![methyl {[3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl]thio}acetate](/img/structure/B5917033.png)

![4-methyl-N'-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)benzenesulfonohydrazide](/img/structure/B5917048.png)
![6-methyl-1-{[3-(2-thienyl)-1H-pyrazol-4-yl]methylene}-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917054.png)
![1-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B5917055.png)

![2-chloro-N-[4-(4-methyl-1-piperazinyl)phenyl]-5-(4-morpholinylsulfonyl)benzamide](/img/structure/B5917073.png)
![N-[3-(benzyloxy)-4-methoxybenzylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917079.png)
![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-phenyl-1-piperazinamine](/img/structure/B5917087.png)
